Kinase Efficiency: Parent Peptide as Quantitative Benchmark
While this phosphorylated peptide is not intended as a primary kinase substrate, its kinetic identity is anchored to its non-phosphorylated parent peptide, p60c-src substrate II. The non-phosphorylated form (Ac-IYGEF-NH2) is a well-characterized, efficient substrate for pp60c-src with a reported Km of 368 µM and Vmax of 1.02 µmol min⁻¹ mg⁻¹ [1]. This quantitative benchmark provides a reference point for assay development. Using the phosphorylated analog, researchers can compare phosphatase or binding activity against the known kinase substrate efficiency of the parent compound, ensuring the peptide core sequence itself is optimized for Src recognition without the need for de novo substrate validation [2].
| Evidence Dimension | pp60c-src Tyrosine Kinase Activity |
|---|---|
| Target Compound Data | Km = 368 µM; Vmax = 1.02 µmol min⁻¹ mg⁻¹ (for non-phosphorylated parent peptide, p60c-src substrate II) |
| Comparator Or Baseline | Not applicable (data for non-phosphorylated parent peptide provided for cross-reference) |
| Quantified Difference | The phosphorylated peptide is not a kinase substrate; its value is derived from its identity as the pre-phosphorylated product of this specific, kinetically characterized parent peptide. |
| Conditions | In vitro kinase assay with purified pp60c-src, ATP, and appropriate buffer system. |
Why This Matters
Procuring the phosphorylated form ensures that downstream phosphatase or SH2 domain assays are performed with a ligand that is the direct, stoichiometrically pure product of a kinetically validated Src kinase substrate, providing experimental continuity and interpretable data.
- [1] PeptideDB. P60c-src Substrate II (non-phosphorylated). CAS No.: 168781-78-0. View Source
- [2] Nair SA, et al. Identification of efficient pentapeptide substrates for the tyrosine kinase pp60c-src. J Med Chem. 1995 Oct 13;38(21):4276-83. View Source
